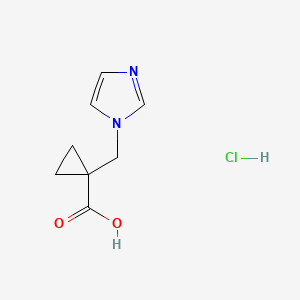

1-(1H-Imidazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride

Description

1-(1H-Imidazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride is a cyclopropane derivative featuring an imidazole ring attached via a methylene bridge and a carboxylic acid group, with a hydrochloride salt. Its structural uniqueness lies in the combination of a strained cyclopropane ring, a heteroaromatic imidazole moiety, and ionizable carboxylic acid, making it a candidate for studying structure-activity relationships (SAR) in drug discovery.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(imidazol-1-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-7(12)8(1-2-8)5-10-4-3-9-6-10;/h3-4,6H,1-2,5H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEZXZWGRUJHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN2C=CN=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390654-59-7 | |

| Record name | Cyclopropanecarboxylic acid, 1-(1H-imidazol-1-ylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(1H-Imidazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride typically involves the reaction of imidazole with cyclopropanecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The cyclopropane ring and carboxylic acid group participate in hydrolysis under acidic or basic conditions. For example:

-

Acid-Catalyzed Hydrolysis : The cyclopropane ring undergoes strain-driven ring-opening in concentrated sulfuric acid, forming intermediates that can further decarboxylate to yield imidazole-containing alkanes .

-

Base-Mediated Saponification : The ester derivatives of this compound (e.g., methyl or tert-butyl esters) are hydrolyzed in aqueous alkali (e.g., NaOH or KOH) to regenerate the free carboxylic acid .

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid hydrolysis | H<sub>2</sub>SO<sub>4</sub>, 90°C | Imidazole-aliphatic derivatives + CO<sub>2</sub> |

| Saponification | NaOH (1M), reflux | Free carboxylic acid + alcohol |

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively. Titanium tetrachloride has been used as a catalyst in non-aqueous ester cleavage reactions .

Example Protocol :

-

Esterification : Reacting with methanol under HCl gas yields the methyl ester .

-

Amidation : Reaction with thionyl chloride (SOCl<sub>2</sub>) converts the acid to an acyl chloride, which then reacts with amines (e.g., hydrazine) to form hydrazides .

| Reagent | Product | Yield |

|---|---|---|

| Methanol + HCl | Methyl ester | 75–85% |

| Hydrazine hydrate | Hydrazide derivative | 60–70% |

Imidazole Ring Functionalization

The imidazole moiety undergoes electrophilic substitution and coordination reactions:

-

Alkylation : Reacts with alkyl halides (e.g., tert-butyl chloroacetate) in solvent-free conditions to form N-alkylated derivatives .

-

Metal Coordination : The nitrogen atoms coordinate with transition metals (e.g., Cu<sup>2+</sup> or Zn<sup>2+</sup>), forming complexes studied for catalytic applications.

Key Reaction Data :

-

Alkylation :

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening reactions:

-

Radical Addition : Reacts with bromine or iodine under UV light to form dihalogenated products.

-

Thermal Rearrangement : Heating above 150°C induces ring-opening to form allylic intermediates.

| Reaction | Conditions | Outcome |

|---|---|---|

| Bromination | Br<sub>2</sub>, UV light | 1,2-Dibromo derivative |

| Thermal decomposition | 150°C, inert atmosphere | Allylic imidazole-carboxylic acid |

Scientific Research Applications

Pharmacological Studies

1-(1H-Imidazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride has been investigated for its potential pharmacological properties, particularly as an inhibitor of specific enzymes. Its imidazole component is known to interact with biological targets, making it a candidate for drug development. Research has shown that compounds with similar structures can exhibit inhibitory effects on enzymes such as O-acetylserine sulfhydrylase (OASS), which is crucial in cysteine biosynthesis.

Case Study: Inhibition of OASS

A study demonstrated that derivatives of cyclopropane carboxylic acids could effectively inhibit OASS activity. The IC50 values were determined through kinetic assays, revealing that certain structural modifications enhanced inhibitory potency. These findings suggest that this compound might also possess similar inhibitory characteristics due to its structural analogies with other effective inhibitors .

Biochemical Interaction Studies

The compound is suitable for interaction studies that explore its pharmacodynamics and pharmacokinetics. By investigating how this compound interacts with various biological systems, researchers can gain insights into its potential therapeutic applications. For example, studies can focus on:

- Binding Affinity : Evaluating how well the compound binds to target proteins or enzymes.

- Metabolic Stability : Understanding how the compound is metabolized within biological systems.

- Toxicity Assessments : Determining the safety profile of the compound through various assays.

Synthesis of Novel Derivatives

Research has also focused on synthesizing novel derivatives of this compound to enhance its biological activity. The synthesis typically involves modifying the cyclopropane or imidazole components to create compounds with improved efficacy against specific targets.

Synthetic Pathways

Common synthetic routes include:

- Reactions involving amine coupling : This method allows for the introduction of various functional groups that can enhance biological activity.

- Cyclization reactions : These reactions help in forming new cyclic structures that may exhibit unique properties.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropane carboxylic acid moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Imidazole vs. Pyrazole Analogues

Replacing imidazole with pyrazole (as in 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride) reduces the number of hydrogen-bond donors from two (imidazole) to one (pyrazole). This modification may decrease binding affinity to targets like enzymes or receptors that rely on imidazole’s dual nitrogen interactions .

Cyclopropane vs. Benzene Core

The benzoic acid analogue (3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride) replaces the cyclopropane with a planar benzene ring, increasing molecular weight (238.66 vs. ~202 g/mol) and melting point (205–207°C vs. unrecorded for the cyclopropane version).

Aminomethyl Substituent

Its primary amine group enables covalent conjugation or salt bridge formation, unlike the imidazole derivative’s aromatic interactions .

Substituent Effects on Cyclopropane

Compounds like 1-ethylcyclopropanecarboxylic acid (CAS 150864-95-2) highlight how alkyl groups on cyclopropane alter hydrophobicity and metabolic stability. Conversely, trifluoromethyl or cyano substituents (e.g., 2-[1-(trifluoromethyl)cyclopropyl]acetic acid, CAS 871476-77-6) introduce steric or electronic effects critical for target engagement .

Biological Activity

1-(1H-Imidazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride is a synthetic compound notable for its unique cyclopropane structure coupled with an imidazole moiety. This compound belongs to the class of cyclopropanecarboxylic acids, known for their diverse biological activities and potential therapeutic applications. The hydrochloride form enhances solubility and stability, making it suitable for various chemical and biological investigations .

The molecular formula of this compound is C₈H₁₀N₂O₂, with a molecular weight of 166.177 g/mol. The presence of both the carboxylic acid group and the imidazole ring contributes to its chemical reactivity, facilitating interactions with biological targets .

Biological Activity

Research indicates that compounds containing imidazole rings, such as this compound, exhibit significant biological activities. Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic pathways, influencing cellular responses .

The imidazole ring plays a crucial role in the compound's interactions, potentially enhancing binding through hydrogen bonding or π-stacking interactions with target biomolecules. This mechanism is vital for its biological activity, particularly in modulating receptor functions and enzymatic activities .

Comparative Analysis

A comparison with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | Contains methoxy group | Antimicrobial | Substituted phenyl ring enhances activity |

| 1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-cyclopropanecarboxylic acid | Fluorinated dioxole | Anticancer | Fluorination increases lipophilicity |

| 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | Indene core structure | Anti-inflammatory | Unique indene scaffold provides distinct properties |

| Benzo[d][1,3]dioxole-5-carboxylic acid | Dioxole structure | Antioxidant | Dioxole contributes to electron-rich properties |

This table underscores how specific functional groups can influence biological activity and potential applications .

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds:

- Histamine Receptor Ligands : A study focused on the synthesis and evaluation of novel imidazole-containing cyclopropane carboxylic acids as H₃ histamine receptor ligands. These compounds demonstrated promising binding affinities and selectivity .

- VHL Inhibitors : Research on VHL inhibitors explored the structural diversity at the phenylene core of ligands. Although not directly related to our compound, insights from this study on binding mechanisms can be extrapolated to understand how similar structures may function .

- Therapeutic Potential : The compound's potential in therapeutic applications is highlighted by its ability to modulate key metabolic pathways, suggesting possible roles in treating conditions related to hypoxia or metabolic disorders .

Q & A

Q. What are the recommended synthetic routes for 1-(1H-Imidazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves functionalizing the imidazole and cyclopropane moieties. A plausible route includes:

Cyclopropanation : Introduce the cyclopropane ring via [2+1] cycloaddition using a carbene precursor.

Imidazole Coupling : Attach the imidazole group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

Carboxylic Acid Formation : Oxidize a methyl or alcohol group to the carboxylic acid.

Hydrochloride Salt Formation : Treat the free base with HCl.

Q. Optimization Tips :

- Control temperature to prevent cyclopropane ring opening (e.g., <50°C) .

- Use inert atmospheres (N₂/Ar) to avoid oxidation of sensitive intermediates .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side reactions.

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is critical:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and imidazole substitution patterns (e.g., characteristic shifts for cyclopropane protons at δ 0.5–2.0 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of functional groups (e.g., imidazole orientation relative to the cyclopropane) .

- HPLC-PDA : Assess purity (>95% recommended for biological assays).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as irritant in similar compounds) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (risk of respiratory irritation) .

- Storage : Keep in airtight containers under inert gas (N₂) at room temperature to prevent hydrolysis of the cyclopropane ring .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The cyclopropane’s angle strain (≈60° bond angles) increases reactivity:

- Ring-Opening Reactions : Susceptible to nucleophilic attack (e.g., in acidic/basic conditions), which can be leveraged for functionalization .

- Cross-Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to couple the cyclopropane with aryl/alkenyl groups while preserving ring integrity.

- Kinetic Studies : Compare reaction rates with non-strained analogs (e.g., cyclohexane derivatives) to quantify strain effects.

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions may arise from:

- Purity Variability : Re-test compounds using standardized HPLC protocols .

- Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration) to ensure reproducibility .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., cell line differences) .

- Independent Validation : Collaborate with third-party labs to confirm activity in blinded studies.

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to model binding to imidazole-recognizing targets (e.g., cytochrome P450) .

- Molecular Dynamics (MD) : Simulate cyclopropane ring flexibility in aqueous vs. hydrophobic environments .

- QSAR Models : Corate structural descriptors (e.g., logP, polar surface area) with activity data to predict analogs.

Q. How do environmental factors (e.g., pH, light) affect the compound’s stability during long-term storage?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies at pH 2–9 (HCl/NaOH buffers) to identify hydrolysis-prone bonds .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via LC-MS .

- Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds (e.g., >150°C for cyclopropane derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.